2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
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Overview
Description
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2,5-dimethylphenyl group and a carboxylic acid group, making it a molecule of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and contributing to the compound’s overall effect .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The specific steps are as follows:
Formation of the Quinoline Core: The reaction between 2,5-dimethylbenzaldehyde and acetophenone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the Carboxylic Acid Group: The resulting quinoline derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(2-Methylphenyl)-3-methylquinoline-4-carboxylic acid
- 2-(2,4-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Uniqueness
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. The presence of the 2,5-dimethylphenyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(21)22)14-6-4-5-7-16(14)20-18/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCBWSLFLIXZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976808 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-32-7 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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